molecular formula C14H13ClN2O2 B3036249 1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-36-1

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3036249
CAS No.: 339024-36-1
M. Wt: 276.72 g/mol
InChI Key: LYMWFZJTAUZXBI-UHFFFAOYSA-N
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Description

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a benzyl group, a chlorine atom, and a methyl group attached to a pyridine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Functional Groups: The benzyl group, chlorine atom, and methyl group are introduced through substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.

    Oxidation and Amidation: The ketone and carboxamide functional groups are introduced through oxidation and amidation reactions, respectively. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while amidation can be achieved using amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or dechlorinated compounds.

Scientific Research Applications

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:

    1-benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.

    1-benzyl-5-chloro-N-methyl-6-hydroxy-1,6-dihydro-3-pyridinecarboxamide: Contains a hydroxyl group instead of a ketone, which may alter its chemical properties and interactions.

    1-benzyl-5-chloro-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Contains a carboxylic acid group instead of a carboxamide, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-5-chloro-N-methyl-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-16-13(18)11-7-12(15)14(19)17(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMWFZJTAUZXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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